methyl2-amino-5-(trifluoromethyl)benzoatehydrochloride

Description

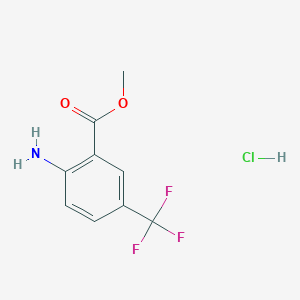

Methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride is a benzoate ester derivative with a hydrochloride salt. The compound features:

- A methyl ester group at the carboxylate position.

- An amino group (-NH₂) at the ortho (2nd) position of the benzene ring.

- A trifluoromethyl (-CF₃) substituent at the para (5th) position.

- A hydrochloride counterion enhancing solubility and stability.

This compound is synthesized via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using trifluoroacetic acid (TFA) in dichloromethane, followed by salt formation . It serves as a key intermediate in pharmaceutical and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability.

Properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13;/h2-4H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUMGUYLDOXWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287272-38-0 | |

| Record name | methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-5-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-5-(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 2-Amino-3-(Trifluoromethyl)benzoate

- Structural Difference : The trifluoromethyl group is at the meta (3rd) position instead of para (5th).

- Impact : Altered electronic effects and steric hindrance may influence reactivity or binding in biological systems. For example, the para-CF₃ group in the target compound could enhance π-π stacking interactions in protein binding compared to the meta isomer.

- Molecular Weight : 219.16 g/mol (free base) .

Methyl 4-Aminothiophene-3-carboxylate Hydrochloride

Functional Group Variations

3-Amino-2-Methyl-5-(Trifluoromethyl)benzoate Hydrochloride

- Structural Difference : An additional methyl group at the 2nd position.

- Impact : Increased steric bulk may reduce solubility or hinder interactions in enzyme active sites.

- Molecular Weight: Not explicitly stated, but estimated ~250 g/mol (hydrochloride form) .

Ethametsulfuron Methyl Ester

Salt Forms and Counterions

Benfluorex Hydrochloride

- Structural Difference : A complex benzamide-ethylamine chain replaces the simple benzoate ester.

- Application : Used as an appetite suppressant, demonstrating how structural complexity correlates with pharmacological activity .

Free Base vs. Hydrochloride

- Solubility : The hydrochloride salt of the target compound improves water solubility compared to its free base, critical for drug formulation.

Physicochemical and Crystallographic Comparisons

Crystallization Behavior

Isomorphous crystals are common in compounds with minor substituent changes (e.g., -H, -CH₃, -CF₃). For example:

Thermal Stability

- Methyl 4-Aminothiophene-3-carboxylate HCl: Decomposes at 183.5–184.6°C .

- Target Compound : Expected higher decomposition temperature due to the benzene ring’s stability compared to thiophene.

Biological Activity

Methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride has the molecular formula C₉H₁₁ClF₃NO₂. The trifluoromethyl group enhances the compound's lipophilicity and binding selectivity, which are critical for its biological interactions. The presence of this group can influence the compound's stability and reactivity, making it a valuable candidate for various therapeutic applications.

Pharmacological Effects

- CYP Enzyme Interaction :

- Blood-Brain Barrier Permeability :

- Lipophilicity :

Research indicates that the biological activity of methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride may involve multiple mechanisms:

- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties against various coronaviruses by interfering with viral entry mechanisms . This could imply potential applications in treating viral infections.

- Enzyme Inhibition : The inhibition of specific enzymes involved in metabolic pathways may contribute to its therapeutic effects, although further studies are needed to elucidate the exact pathways affected.

Comparative Analysis

The following table compares methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride with other related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate | C₁₀H₁₁ClF₃NO₂ | Different substitution pattern |

| Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃ | Lacks trifluoromethyl group |

| Ethyl 5-amino-2-methoxybenzoate | C₁₀H₁₂NO₃ | Different alkyl substitution |

The unique trifluoromethyl substitution in methyl 2-amino-5-(trifluoromethyl)benzoate provides distinct chemical properties not found in other similar compounds, potentially enhancing its biological activity .

Case Studies and Research Findings

- Antiviral Profiling :

- Toxicity Assessments :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves precursor reactions such as coupling 2-(trifluoromethyl)benzaldehyde derivatives with glycine methyl ester hydrochloride under controlled pH and temperature. Key steps include acid-catalyzed esterification and subsequent hydrochlorination. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., using DMF or THF) to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and trifluoromethyl group presence. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. How does solubility and stability of this compound vary under different experimental conditions?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, limiting aqueous solubility but improving stability in organic solvents (e.g., DMSO or methanol). Stability studies under acidic/basic conditions (pH 3–10) and thermal stress (25–60°C) should be conducted via HPLC-UV to track degradation products. Buffered solutions with ascorbic acid may reduce oxidative decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity and reactivity in biological systems?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinity differences between fluorinated and non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. How can researchers design experiments to study interactions between this compound and target enzymes/receptors?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric or colorimetric) with purified targets (e.g., kinases or GPCRs). For receptor studies, radioligand binding assays (³H or ¹²⁵I-labeled ligands) quantify competitive displacement. Pair these with mutagenesis to identify critical binding residues. Synchrotron-based crystallography resolves structural interactions at atomic resolution .

Q. What structural analogs of methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride exist, and how do their activities compare?

- Methodological Answer : Analogs like methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride (CAS 654-62-6) show altered bioactivity due to positional isomerism. Structure-activity relationship (SAR) studies should compare IC₅₀ values in cytotoxicity assays and metabolic stability (e.g., microsomal half-life). Replace the trifluoromethyl group with -Cl or -NO₂ to assess electronic effects .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can metabolic stability be improved?

- Methodological Answer : In vitro liver microsome assays (human or rodent) identify phase I metabolites (e.g., hydroxylation or demethylation). LC-MS/MS profiles metabolites, while cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Deuteration at labile positions (e.g., methyl ester) or fluorination of vulnerable sites enhances metabolic stability .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column and trifluoroacetic acid (0.1% in mobile phase) improves peak symmetry. For biological samples (e.g., plasma), solid-phase extraction (SPE) using HLB cartridges enhances recovery. Method validation follows ICH guidelines for linearity (R² > 0.998), LOD/LOQ, and precision (%RSD < 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.